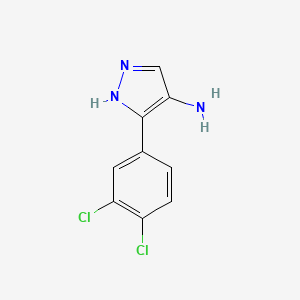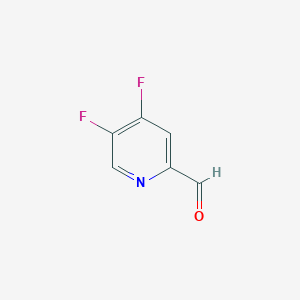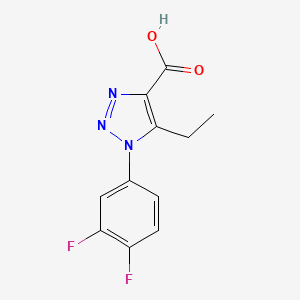
4-Methyl-N-((5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-N-((5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline is a complex organic compound that features a triazole ring, a nitrophenyl group, and a methylated aniline moiety
准备方法
合成路线和反应条件
4-甲基-N-((5-(4-硝基苯基)-1H-1,2,4-三唑-3-基)甲基)苯胺的合成通常涉及多个步骤,从市售前体开始。一种常见的方法包括以下步骤:
三唑环的形成: 三唑环可以通过在酸性或碱性条件下,通过涉及肼和适当腈化合物的环化反应合成。
甲基化: 苯胺部分在碱(如碳酸钾)的存在下,用碘甲烷或硫酸二甲酯进行甲基化。
偶联反应: 最后一步涉及使用合适的偶联剂(如 EDCI (1-乙基-3-(3-二甲基氨基丙基)碳二亚胺) 或 DCC (二环己基碳二亚胺))将三唑环与硝基苯基和甲基化的苯胺基团偶联。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器、自动化合成平台和可扩展的纯化技术(如结晶和色谱法)。
化学反应分析
反应类型
4-甲基-N-((5-(4-硝基苯基)-1H-1,2,4-三唑-3-基)甲基)苯胺可以进行各种化学反应,包括:
氧化: 硝基可以使用还原剂(如氢气)在钯催化剂的存在下还原为氨基。
还原: 该化合物可以使用氧化剂(如高锰酸钾或三氧化铬)进行氧化。
取代: 苯胺部分的甲基可以使用亲电取代反应被其他官能团取代。
常用试剂和条件
氧化: 氢气,钯催化剂。
还原: 高锰酸钾,三氧化铬。
取代: 亲电试剂如卤素,磺酰氯。
形成的主要产物
还原: 形成 4-甲基-N-((5-(4-氨基苯基)-1H-1,2,4-三唑-3-基)甲基)苯胺。
氧化: 根据反应条件形成各种氧化衍生物。
取代: 形成取代的苯胺衍生物。
科学研究应用
4-甲基-N-((5-(4-硝基苯基)-1H-1,2,4-三唑-3-基)甲基)苯胺在科学研究中有多种应用:
药物化学: 它被用作合成潜在药物的砌块,特别是那些针对特定酶或受体的药物。
材料科学: 该化合物可用于开发具有独特电子或光学性能的新材料。
工业化学: 它用作染料、颜料和其他工业化学品的合成中间体。
作用机制
4-甲基-N-((5-(4-硝基苯基)-1H-1,2,4-三唑-3-基)甲基)苯胺的作用机制取决于其具体应用。在药物化学中,它可能通过与特定分子靶标(如酶或受体)结合而发挥作用,从而调节其活性。三唑环和硝基苯基是其结合亲和力和特异性的关键结构特征。
相似化合物的比较
类似化合物
4-甲基-N-((5-(4-氨基苯基)-1H-1,2,4-三唑-3-基)甲基)苯胺: 类似的结构,但具有氨基而不是硝基。
4-甲基-N-((5-(4-氯苯基)-1H-1,2,4-三唑-3-基)甲基)苯胺: 类似的结构,但具有氯基而不是硝基。
独特性
4-甲基-N-((5-(4-硝基苯基)-1H-1,2,4-三唑-3-基)甲基)苯胺的独特性在于硝基的存在,它赋予了不同的电子特性和反应性。这使其在需要特定电子相互作用或氧化还原性质的应用中特别有用。
属性
分子式 |
C16H15N5O2 |
|---|---|
分子量 |
309.32 g/mol |
IUPAC 名称 |
4-methyl-N-[[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]methyl]aniline |
InChI |
InChI=1S/C16H15N5O2/c1-11-2-6-13(7-3-11)17-10-15-18-16(20-19-15)12-4-8-14(9-5-12)21(22)23/h2-9,17H,10H2,1H3,(H,18,19,20) |
InChI 键 |
VATDTTAHSSCUTL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NCC2=NC(=NN2)C3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4-(Benzo[D][1,3]dioxol-5-YL)-1H-imidazol-2-YL)methanamine](/img/structure/B11812934.png)







![6-Methoxybenzo[d]isoxazole-3-carbonitrile](/img/structure/B11812989.png)




